Ammonium tetrafluoroborate

Catalog No.
S681023
CAS No.
13826-83-0
M.F
BF4H4N
M. Wt
104.85 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium tetrafluoroborate

CAS Number

13826-83-0

Product Name

Ammonium tetrafluoroborate

IUPAC Name

azanium;tetrafluoroborate

Molecular Formula

BF4H4N

Molecular Weight

104.85 g/mol

InChI

InChI=1S/BF4.H3N/c2-1(3,4)5;/h;1H3/q-1;/p+1

InChI Key

PDTKOBRZPAIMRD-UHFFFAOYSA-O

SMILES

[B-](F)(F)(F)F.[NH4+]

solubility

Water solubility (g/100 mL water): 3.09 at -1.0 °C; 5.26 at -1.5 °C; 10.85 at -2.7 °C; 12.20 at 0 °C; 25 at 16 °C; 25.83 at 25 °C; 44.09 at 50 °C; 67.50 at 75 °C; 98.93 at 100 °C; 113.7 at 108.5 °C
Solubility in HF at 0 °C: 19.89%
Soluble in ammonium hydroxide

Canonical SMILES

[B-](F)(F)(F)F.[NH4+]

The exact mass of the compound Ammonium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as water solubility (g/100 ml water): 3.09 at -1.0 °c; 5.26 at -1.5 °c; 10.85 at -2.7 °c; 12.20 at 0 °c; 25 at 16 °c; 25.83 at 25 °c; 44.09 at 50 °c; 67.50 at 75 °c; 98.93 at 100 °c; 113.7 at 108.5 °csolubility in hf at 0 °c: 19.89%soluble in ammonium hydroxide. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ammonium tetrafluoroborate (NH4BF4) is a highly water-soluble, thermally reactive inorganic salt primarily procured as an ash-free fluxing agent, a single-source precursor for advanced ceramics, and a specialized catalyst. Unlike alkali metal tetrafluoroborates, it sublimes and decomposes at elevated temperatures (typically >238 °C) into volatile byproducts, making it exceptionally valuable for applications requiring zero solid residue [1]. Its high aqueous solubility and compatibility with various metals dictate its widespread use in aluminum brazing, electroplating baths, and chemical vapor deposition (CVD) of boron nitride.

Substituting ammonium tetrafluoroborate with more common in-class analogs, such as sodium or potassium tetrafluoroborate, fundamentally alters process chemistry due to differences in thermal decomposition and solubility. While alkali tetrafluoroborates leave behind solid metal fluoride residues (e.g., NaF or KF) upon heating, NH4BF4 decomposes entirely into gaseous ammonia, hydrogen fluoride, and boron trifluoride, ensuring an ash-free environment critical for clean brazing and semiconductor applications [1]. Furthermore, the limited aqueous solubility of potassium tetrafluoroborate restricts its use in high-concentration liquid fluxes and plating baths where NH4BF4 remains fully dissolved and stable.

Aqueous Solubility for High-Concentration Formulations

Ammonium tetrafluoroborate exhibits significantly higher aqueous solubility compared to potassium tetrafluoroborate, a common alternative. At 25 °C, NH4BF4 achieves a solubility of 25.83 g/100 mL in water, whereas KBF4 is sparingly soluble at approximately 0.44 g/100 mL[1]. This nearly 60-fold difference allows formulators to create highly concentrated, stable aqueous plating baths and liquid fluxes without the risk of premature crystallization.

Evidence DimensionAqueous solubility at 25 °C
Target Compound Data25.83 g/100 mL
Comparator Or BaselineKBF4 (~0.44 g/100 mL)
Quantified Difference~58x higher solubility
ConditionsAqueous solution, 25 °C

Enables the formulation of high-concentration liquid fluxes and electroplating baths that require stable, precipitate-free operation.

Thermal Decomposition and Zero-Residue Performance

A critical differentiator for NH4BF4 is its thermal behavior; it sublimes and decomposes at temperatures above 238 °C into volatile gases (NH3, HF, BF3) [1]. In contrast, alkali metal tetrafluoroborates like NaBF4 and KBF4 decompose to leave solid sodium fluoride or potassium fluoride residues. The complete volatilization of NH4BF4 ensures an ash-free surface, eliminating the need for post-braze mechanical or chemical cleaning to remove corrosive or insulating metal fluoride slags.

Evidence DimensionSolid residue post-decomposition
Target Compound Data0% (completely volatile >238 °C)
Comparator Or BaselineNaBF4 / KBF4 (leaves solid NaF / KF residue)
Quantified DifferenceComplete elimination of solid metal ash
ConditionsThermal decomposition >238 °C

Crucial for precision aluminum brazing and gas flux applications where residual solid slag would cause corrosion or electrical defects.

Storage Stability Enhancement in Soldering Fluxes

The inclusion of NH4BF4 in aqueous soldering fluxes dramatically extends the operational pot life and storage stability of the solution when exposed to metals. Accelerated immersion testing with copper and tin demonstrated that a flux composition lacking NH4BF4 developed a cloudy precipitate within 16 hours. In contrast, the identical flux formulation containing NH4BF4 remained completely clear for 90 hours [1].

Evidence DimensionSolution clarity / time to precipitation
Target Compound DataRemained clear for 90 hours
Comparator Or BaselineFlux without NH4BF4 (cloudy precipitate at 16 hours)
Quantified Difference5.6x increase in solution stability time
ConditionsAqueous flux formulation with continuous Cu/Sn metal immersion

Significantly reduces chemical waste and maintenance downtime by extending the usable life of industrial flux baths.

Stoichiometric Efficiency as a Single-Source CVD Precursor

For the synthesis of hexagonal boron nitride (h-BN) and BN nanotubes, NH4BF4 serves as an efficient single-source precursor, providing both boron and nitrogen in a single stable solid. Conventional multi-source CVD requires metering toxic, corrosive BF3 or BCl3 gases alongside NH3[1]. Utilizing NH4BF4 simplifies the vapor deposition system by leveraging its high-temperature sublimation to deliver a pre-mixed, stoichiometric B-N-F vapor phase, drastically reducing equipment complexity and hazardous gas handling.

Evidence DimensionPrecursor delivery complexity
Target Compound DataSingle solid precursor (sublimes to B/N source)
Comparator Or BaselineDual-source gas systems (e.g., BF3 gas + NH3 gas)
Quantified DifferenceEliminates need for separate toxic boron halide gas lines
ConditionsThermal CVD of boron nitride nanomaterials

Lowers capital equipment costs and improves safety profiles for facilities synthesizing advanced boron nitride materials.

Ash-Free Aluminum Brazing and Soldering Fluxes

Leveraging its complete volatilization above 238 °C, NH4BF4 is the optimal choice for precision aluminum brazing where post-weld cleaning is impossible or cost-prohibitive. Unlike alkali alternatives, it leaves no solid metal fluoride slag [1].

High-Concentration Electroplating Baths

Due to its exceptional aqueous solubility (25.83 g/100 mL at 25 °C), it is procured for specialized metal surface treatments and plating operations where potassium-based salts would precipitate out of solution and cause defects [2].

Chemical Vapor Deposition (CVD) of Boron Nitride

Procured by advanced materials manufacturers as a single-source solid precursor for h-BN and BN nanotubes, replacing hazardous dual-gas (BF3/NH3) setups and simplifying precursor delivery systems[3].

Extended-Life Industrial Flux Formulations

Used as a critical additive in aqueous soldering fluxes to inhibit the formation of cloudy precipitates during continuous metal immersion, extending bath pot-life by over 500% compared to non-fluoroborate baselines [4].

Physical Description

Ammonium fluoborate appears as odorless white crystals. Sinks and mixes with water. (USCG, 1999)

Color/Form

White powder, orthorhombic

Density

1.871 at 59 °F 1.85 at 17.5°C (USCG, 1999)
1.871 g/cu cm at 15 °C

Odor

Odorless

Melting Point

446 °F (USCG, 1999)
487 °C (decomposes)

UNII

C945Z80O8X

GHS Hazard Statements

Aggregated GHS information provided by 77 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (49.35%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (58.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (44.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (44.16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (41.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.001 lb/sq inch at 100 °F

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13826-83-0

Associated Chemicals

Sodium fluoroborate; 13755-29-8
Potassium fluoroborate; 14075-53-7

Wikipedia

Ammonium tetrafluoroborate

Methods of Manufacturing

Ammonia reacts with fluoroboric acid to produce ammonium fluoborate; also, the fusion of ammonium bifluoride and boric acid

General Manufacturing Information

All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Plastic material and resin manufacturing
Primary metal manufacturing
Borate(1-), tetrafluoro-, ammonium (1:1): ACTIVE

Storage Conditions

Storage temperature: Ambient (moderate)

Dates

Last modified: 08-15-2023

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